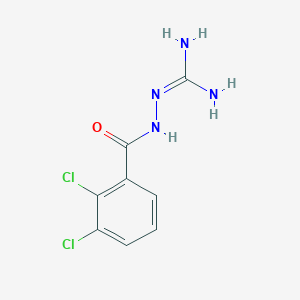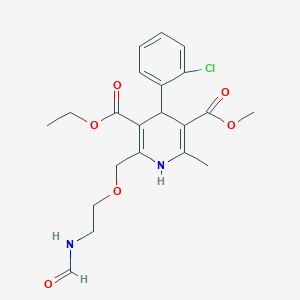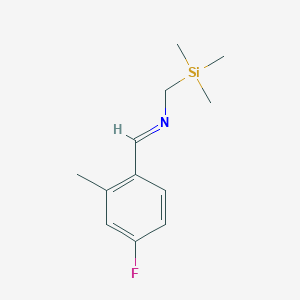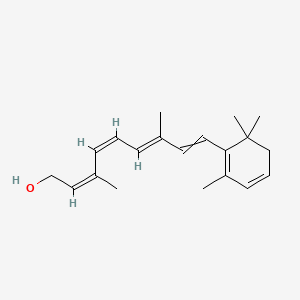
13-cis-3-Dehydroretinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-cis-3-Dehydroretinol is a derivative of vitamin A, belonging to the retinoid family Retinoids are compounds that are chemically related to vitamin A and are known for their significant roles in vision, growth, cellular differentiation, and proliferation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-cis-3-Dehydroretinol typically involves the isomerization of all-trans-retinol or other retinoid precursors. The process often requires specific reaction conditions, including the use of solvents like ethanol and catalysts to facilitate the isomerization. For instance, the compound can be synthesized by dissolving retinoid precursors in ethanol and subjecting them to UV light to induce isomerization .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired isomer .
化学反应分析
Types of Reactions
13-cis-3-Dehydroretinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert it back to retinol or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various retinoic acid derivatives, which are crucial for biological activities, and other retinoid compounds that have significant applications in medicine and industry .
科学研究应用
13-cis-3-Dehydroretinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other retinoid compounds.
Biology: It plays a role in studying cellular differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: It is used in the formulation of skincare products due to its beneficial effects on skin health
作用机制
The mechanism of action of 13-cis-3-Dehydroretinol involves its interaction with nuclear receptors, particularly the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, it regulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis. This regulation is crucial for its therapeutic effects in treating skin disorders and other medical conditions .
相似化合物的比较
Similar Compounds
13-cis-Retinoic Acid: Known for its use in treating severe acne.
All-trans-Retinoic Acid: Widely used in dermatology and oncology.
9-cis-Retinoic Acid: Another retinoid with significant biological activity.
Uniqueness
13-cis-3-Dehydroretinol is unique due to its specific isomeric form, which may confer distinct biological activities compared to other retinoids. Its ability to interact with both RARs and RXRs makes it a versatile compound in scientific research and therapeutic applications .
属性
分子式 |
C20H28O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13- |
InChI 键 |
XWCYDHJOKKGVHC-PQCRVBQNSA-N |
手性 SMILES |
CC1=C(C(CC=C1)(C)C)C=C/C(=C/C=C\C(=C/CO)\C)/C |
规范 SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
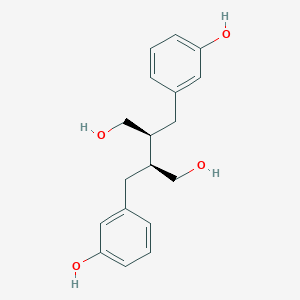
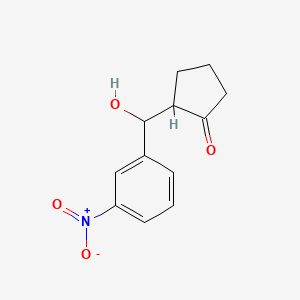
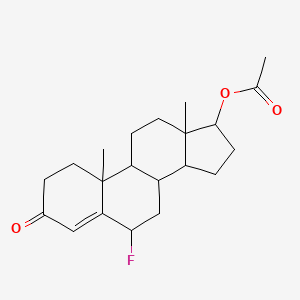
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)
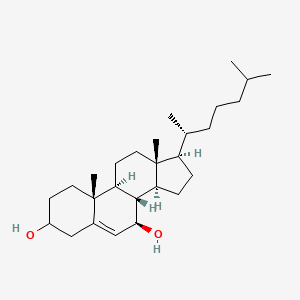
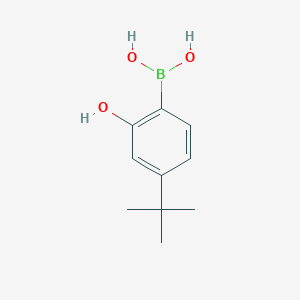
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
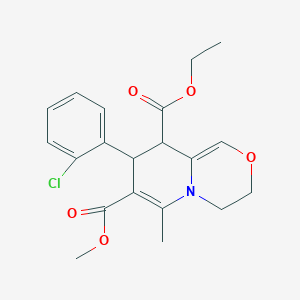
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)
